An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols
An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable two-step methodology for the synthesis of 3-amino-2-oxazolidinones, valuable chiral synthons and key structural motifs in various pharmaceutical agents. The synthesis commences with readily available amino alcohols, which are first cyclized to form a 2-oxazolidinone intermediate. This intermediate subsequently undergoes electrophilic N-amination to yield the target 3-amino-2-oxazolidinone. This guide presents detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to facilitate a thorough understanding and practical implementation of this synthetic strategy.
I. Synthetic Strategy Overview
The synthesis of 3-amino-2-oxazolidinones from amino alcohols is efficiently achieved through a two-step sequence. The initial step involves the formation of the 2-oxazolidinone ring system from a corresponding β-amino alcohol. Several methods exist for this cyclization, with the use of diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) being common and effective. The subsequent and crucial step is the introduction of the amino group at the N3 position of the oxazolidinone ring. A highly effective method for this transformation is the electrophilic amination using an O-acylated hydroxylamine derivative, such as O-(p-nitrobenzoyl)hydroxylamine, in the presence of a strong base.
Figure 1: General two-step synthesis of 3-amino-2-oxazolidinone from an amino alcohol.
II. Step 1: Synthesis of the 2-Oxazolidinone Intermediate
The cyclization of a β-amino alcohol to a 2-oxazolidinone is a critical first step. Two widely used and efficient methods are detailed below.
Method A: Cyclization using Diethyl Carbonate
This method is a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones. The reaction is typically carried out at elevated temperatures with a catalytic amount of base.
Experimental Protocol: Synthesis of 2-Oxazolidinone from Ethanolamine
-
A mixture of ethanolamine (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of sodium methoxide (0.05 eq) is heated under microwave irradiation at 125-135 °C.[1]
-
Alternatively, the reaction can be performed by heating a mixture of the amino alcohol, diethyl carbonate, and anhydrous potassium carbonate at 135°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess diethyl carbonate and ethanol produced are removed by distillation.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-oxazolidinone.
| Starting Amino Alcohol | Carbonyl Source | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 95 | [1] |
| (S)-Valinol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 92 | [1] |
| (S)-Phenylglycinol | Diethyl Carbonate | K2CO3 | 125-135 (MW) | - | 96 | [1] |
Table 1: Quantitative data for the synthesis of 4-substituted-2-oxazolidinones using diethyl carbonate.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
CDI is a milder and highly efficient reagent for the synthesis of 2-oxazolidinones. This method is often preferred when dealing with sensitive substrates as it can be performed at lower temperatures.
Experimental Protocol: General Procedure for the Synthesis of 2-Oxazolidinones using CDI
-
To a solution of the amino alcohol (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-oxazolidinone.
III. Step 2: N-Amination of the 2-Oxazolidinone Intermediate
The introduction of the amino group at the 3-position is achieved through electrophilic amination. The method developed by Friestad and Shen provides a reliable and high-yielding route to 3-amino-2-oxazolidinones.[2][3][4]
Figure 2: Experimental workflow for the N-amination of 2-oxazolidinones.
Experimental Protocol: General Procedure for the N-Amination of 2-Oxazolidinones[3][4]
-
To a solution of the 2-oxazolidinone (1.0 eq) in anhydrous dioxane (0.2 M), sodium hydride (60% dispersion in mineral oil, 1.0-1.1 eq) is added.
-
The resulting mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.
-
O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) (1.00-1.05 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude 3-amino-2-oxazolidinone, typically obtained as a brown oil, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
| 2-Oxazolidinone Substrate | Base | Aminating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-Amino-2-oxazolidinone | Reference |
| (S)-4-Benzyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| (R)-4-Phenyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| (S)-4-Isopropyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| 2-Oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | Not reported | [2][3] |
Table 2: Quantitative data for the N-amination of various 2-oxazolidinones. The yields reported are for the crude product which is often of sufficient purity for subsequent transformations.
Reaction Mechanism
The N-amination reaction proceeds via a nucleophilic attack of the oxazolidinone anion on the electrophilic nitrogen atom of the O-(p-nitrobenzoyl)hydroxylamine.
Figure 3: Proposed mechanism for the N-amination of 2-oxazolidinones. The oxazolidinone anion acts as a nucleophile, attacking the nitrogen of the aminating reagent and displacing the p-nitrobenzoate leaving group.
IV. Conclusion
The synthetic route outlined in this technical guide provides a reliable and efficient pathway for the preparation of 3-amino-2-oxazolidinones from readily available amino alcohols. The two-step process, involving the initial formation of a 2-oxazolidinone followed by a robust N-amination protocol, is well-documented and offers good to excellent yields. The detailed experimental procedures and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the practical synthesis of this important class of compounds. The use of chiral amino alcohols as starting materials allows for the stereocontrolled synthesis of enantioenriched 3-amino-2-oxazolidinones, further highlighting the utility of this methodology.
References
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. pubs.acs.org [pubs.acs.org]
